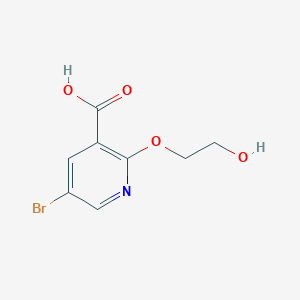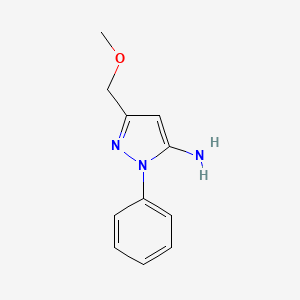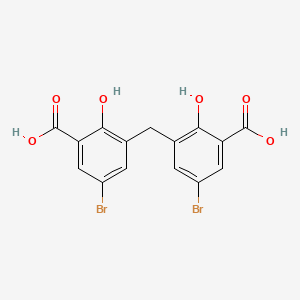
5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H8BrNO4 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-hydroxypyridine-3-carboxylic acid, followed by the reaction with ethylene glycol under acidic conditions to introduce the hydroxyethoxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps as the laboratory methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 5-Bromo-2-(2-oxoethoxy)pyridine-3-carboxylic acid.
Reduction: Formation of 2-(2-hydroxyethoxy)pyridine-3-carboxylic acid.
Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid depends on its application. In biological systems, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The bromine atom and hydroxyethoxy group can interact with amino acid residues in the enzyme, affecting its activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-hydroxypyridine-3-carboxylic acid
- 5-Bromo-3-hydroxypyridine-2-carboxylic acid
- 5-Bromo-2-pyridinecarboxylic acid
Uniqueness
5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid is unique due to the presence of the hydroxyethoxy group, which can enhance its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C8H8BrNO4 |
|---|---|
Peso molecular |
262.06 g/mol |
Nombre IUPAC |
5-bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO4/c9-5-3-6(8(12)13)7(10-4-5)14-2-1-11/h3-4,11H,1-2H2,(H,12,13) |
Clave InChI |
WUPKVRHKMICNQL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(=O)O)OCCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[(E)-Benzylideneamino]benzene-1-carbothioamide](/img/structure/B13994601.png)
![4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13994605.png)
![3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)


